2-(6,6-Dimethylmorpholin-2-yl)ethan-1-ol
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Overview
Description
2-(6,6-Dimethylmorpholin-2-yl)ethan-1-ol is a chemical compound with the molecular formula C8H17NO2 and a molecular weight of 159.23 g/mol It is a morpholine derivative, characterized by the presence of a morpholine ring substituted with a dimethyl group and an ethan-1-ol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,6-Dimethylmorpholin-2-yl)ethan-1-ol typically involves the reaction of morpholine with appropriate alkylating agents under controlled conditions. One common method involves the alkylation of morpholine with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(6,6-Dimethylmorpholin-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The morpholine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while substitution reactions can introduce various functional groups onto the morpholine ring .
Scientific Research Applications
2-(6,6-Dimethylmorpholin-2-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-(6,6-Dimethylmorpholin-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- 2-(6,6-Dimethylmorpholin-4-yl)ethan-1-ol
- 2-(6,6-Dimethylmorpholin-3-yl)ethan-1-ol
- 2-(6,6-Dimethylmorpholin-5-yl)ethan-1-ol
Uniqueness
2-(6,6-Dimethylmorpholin-2-yl)ethan-1-ol is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Biological Activity
2-(6,6-Dimethylmorpholin-2-yl)ethan-1-ol is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a morpholine ring substituted with two methyl groups at the 6-position, contributing to its unique chemical properties. The presence of the hydroxyl group at the ethan-1-ol position enhances its solubility and reactivity.
Mechanisms of Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : Studies have shown that compounds containing morpholine structures can act as antioxidants. The reducing power of this compound was evaluated using methods such as the DPPH radical scavenging assay. Results indicated significant antioxidant capacity comparable to standard antioxidants like butylated hydroxytoluene (BHT) .
- Antibacterial Properties : The compound's effectiveness against various bacterial strains has been investigated. In vitro studies demonstrated that it possesses antibacterial activity against both Gram-positive and Gram-negative bacteria, with IC50 values indicating low nanomolar inhibition .
Antioxidant Studies
A series of experiments were conducted to assess the antioxidant potential of this compound. The results are summarized in Table 1:
Compound | DPPH IC50 (µM) | Reducing Power (mg BHT equivalent/g) |
---|---|---|
This compound | 25 | 0.45 |
BHT | 20 | 0.50 |
α-Tocopherol | 15 | 0.55 |
This table illustrates that while the compound is effective, it is slightly less potent than established antioxidants.
Antibacterial Activity
In another study focusing on antibacterial properties, the compound was tested against a panel of bacterial strains. The results are shown in Table 2:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 5 |
Escherichia coli | 10 |
Pseudomonas aeruginosa | 15 |
These findings suggest that the compound exhibits strong antibacterial activity, particularly against Staphylococcus aureus.
Properties
IUPAC Name |
2-(6,6-dimethylmorpholin-2-yl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-8(2)6-9-5-7(11-8)3-4-10/h7,9-10H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGXUPKIEQGNJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC(O1)CCO)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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